

# Application Notes and Protocols: Cryo-EM Studies of Tirfipiravir (Favipiravir) with Viral Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tirfipiravir |           |
| Cat. No.:            | B15361990    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Tirfipiravir**, also known as T-705 or Favipiravir, is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. **Tirfipiravir** is a prodrug that is intracellularly converted to its active form, **Tirfipiravir** ribofuranosyl-5'-triphosphate (T-705-RTP). This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp, leading to lethal mutagenesis and the inhibition of viral propagation. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this interaction, providing high-resolution insights into how T-705-RTP binds to the viral polymerase and exerts its antiviral effect. These structural studies are vital for understanding the drug's mechanism and for the rational design of more potent antiviral therapies.

#### **Data Presentation**

Table 1: Summary of Cryo-EM Structural Data for Favipiravir-RTP in Complex with SARS-CoV-2 RNA-dependent RNA Polymerase



| PDB ID | EMD ID    | Virus      | Polymerase<br>Complex<br>Component<br>s                                  | Resolution<br>(Å) | Key<br>Findings                                                                                                                       |
|--------|-----------|------------|--------------------------------------------------------------------------|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| 7CTT   | EMD-30469 | SARS-CoV-2 | nsp12, nsp7,<br>nsp8, RNA<br>template-<br>primer,<br>Favipiravir-<br>RTP | 3.2               | Favipiravir- RTP binds at the +1 position in a pre-catalytic state, pairing with a cytosine in the template strand.[1][2]             |
| 7D4F   | EMD-11993 | SARS-CoV-2 | nsp12, nsp7,<br>nsp8, RNA<br>template-<br>primer,<br>Favipiravir-<br>RTP | 2.5               | Reveals an unusual, nonproductive binding mode of Favipiravir-RTP at the catalytic site, explaining its low incorporation rate.[3][4] |

Table 2: Summary of Biochemical Data for Favipiravir-RTP Inhibition of Viral RNA Polymerases



| Virus           | Assay Type               | IC50 (μM) | Key Findings                                                                   |
|-----------------|--------------------------|-----------|--------------------------------------------------------------------------------|
| Influenza Virus | RdRp activity assay      | 0.341     | Favipiravir-RTP potently inhibits influenza RdRp.[5][6]                        |
| Human Norovirus | RdRp activity assay      | ~2.5      | T-705-RTP inhibits RdRp activity by competing with ATP and GTP.[7][8]          |
| Human Norovirus | De novo RNA<br>synthesis | 9.1 ± 1.1 | T-705-RTP prevents<br>the formation of the<br>first phosphodiester<br>bond.[8] |

# **Experimental Protocols**

# Protocol 1: Expression and Purification of SARS-CoV-2 RdRp Complex

This protocol describes the expression and purification of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex, consisting of nsp12, nsp7, and nsp8, for cryo-EM studies.

#### 1. Expression:

- Co-express the genes for SARS-CoV-2 nsp12, nsp7, and nsp8 in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.
- Harvest the cells by centrifugation 48-72 hours post-infection.

#### 2. Lysis:

- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication or using a microfluidizer.
- Clarify the lysate by ultracentrifugation.

#### 3. Affinity Chromatography:



- Load the clarified lysate onto a Ni-NTA affinity column to capture the His-tagged nsp12 subunit.
- Wash the column extensively with the lysis buffer to remove unbound proteins.
- Elute the complex with a high-concentration imidazole solution (e.g., 300 mM).
- 4. Size-Exclusion Chromatography:
- Further purify the eluted complex by size-exclusion chromatography (e.g., using a Superdex 200 column) to separate the RdRp complex from aggregates and contaminants.
- The column should be pre-equilibrated with a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Collect fractions corresponding to the assembled RdRp complex.
- 5. Quality Control:
- Assess the purity and integrity of the complex using SDS-PAGE.
- Determine the concentration of the purified complex using a spectrophotometer.

# Protocol 2: Cryo-EM Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing vitrified grids of the RdRp-**Tirfipiravir** complex and subsequent data acquisition.

- 1. Complex Formation:
- Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of **Tirfipiravir** (T-705-RTP).
- A typical molar ratio would be 1:1.5:5 (RdRp:RNA:T-705-RTP).
- Incubate on ice for 30-60 minutes to allow for complex formation.
- 2. Grid Preparation:
- Apply 3-4 μL of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids).
- Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).



#### 3. Cryo-EM Data Acquisition:

- Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) operating at 300 kV.
- Acquire a dataset of high-resolution images using an automated data collection software.
- Images are typically recorded on a direct electron detector.

# **Protocol 3: Image Processing and 3D Reconstruction**

This protocol provides a general workflow for processing the acquired cryo-EM data to obtain a high-resolution 3D structure.

- 1. Pre-processing:
- Perform motion correction of the raw movie frames to correct for beam-induced motion.
- Estimate the contrast transfer function (CTF) for each micrograph.
- 2. Particle Picking:
- Automatically pick particles corresponding to the RdRp complex from the corrected micrographs.
- Extract the picked particles into a stack.
- 3. 2D Classification:
- Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.
- 4. 3D Reconstruction:
- Generate an initial 3D model (ab initio reconstruction).
- Perform 3D classification to sort particles into different conformational states.
- Select the best class for high-resolution 3D refinement.
- 5. Post-processing:
- Perform post-processing of the final 3D map, including sharpening, to improve the resolution and interpretability of the map.
- Build an atomic model into the cryo-EM density map using molecular modeling software.



# **Protocol 4: Polymerase Activity Assay**

This protocol describes a primer extension assay to assess the inhibitory activity of **Tirfipiravir** on the viral RdRp.

#### 1. Reaction Setup:

- Prepare a reaction mixture containing the purified RdRp complex, a template-primer RNA duplex, and a mixture of natural NTPs (ATP, GTP, UTP).
- Include a radiolabeled NTP (e.g.,  $[\alpha^{-32}P]GTP$ ) to enable visualization of the RNA product.
- Add varying concentrations of T-705-RTP to different reaction tubes.

#### 2. Reaction Initiation and Termination:

- Initiate the reaction by adding the RdRp enzyme.
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
- Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).

#### 3. Product Analysis:

- Denature the RNA products by heating.
- Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the radiolabeled RNA products by autoradiography.

#### 4. Data Analysis:

- Quantify the intensity of the full-length product bands to determine the extent of RNA synthesis inhibition at different concentrations of T-705-RTP.
- Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

# **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. EMDB-30469: Cryo-EM structure of Favipiravir bound to replicating polymerase ... -Yorodumi [pdbj.org]
- 3. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Cryo-EM Studies of Tirfipiravir (Favipiravir) with Viral Polymerase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#cryo-em-studies-of-tirfipiravir-with-viral-polymerase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com